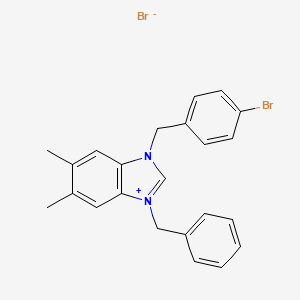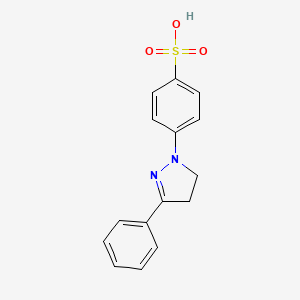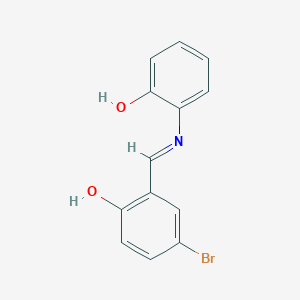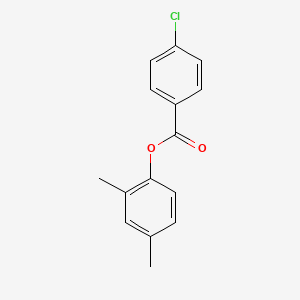
n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both carbamoyl and chloromethyl groups in the molecule makes it a versatile intermediate for the synthesis of various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide typically involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with butyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The carbamoyl group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs that exhibit antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to form stable sulfonamide linkages.
Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals, including plasticizers and stabilizers.
Wirkmechanismus
The mechanism of action of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain cancers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(Butylcarbamoyl)-4-methylbenzenesulfonamide: Similar structure but lacks the chloromethyl group.
n-(Butylcarbamoyl)-4-(bromomethyl)benzenesulfonamide: Similar structure but contains a bromomethyl group instead of a chloromethyl group.
n-(Butylcarbamoyl)-4-(hydroxymethyl)benzenesulfonamide: Similar structure but contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide makes it a unique compound with distinct reactivity compared to its analogs. The chloromethyl group is a versatile functional group that can undergo various nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
91561-46-5 |
|---|---|
Molekularformel |
C12H17ClN2O3S |
Molekulargewicht |
304.79 g/mol |
IUPAC-Name |
1-butyl-3-[4-(chloromethyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-8-14-12(16)15-19(17,18)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
GGWPABAAMHLGJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)




![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)


![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)

